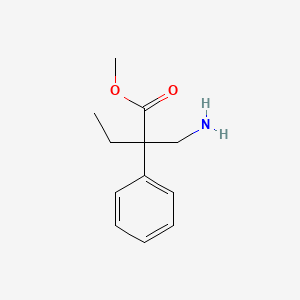

Methyl 2-(aminomethyl)-2-phenylbutanoate

Description

Methyl 2-(aminomethyl)-2-phenylbutanoate (CAS 76142-47-7) is a branched-chain ester compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol. Structurally, it features a phenyl group at the second carbon, an aminomethyl (-CH₂NH₂) substituent, and a methyl ester moiety. This compound is primarily utilized as a pharmaceutical intermediate and fine chemical, with commercial batches typically achieving 95% purity . Its applications are linked to its ability to serve as a precursor in the synthesis of bioactive molecules, leveraging its reactive amino and ester groups for further functionalization.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-2-phenylbutanoate |

InChI |

InChI=1S/C12H17NO2/c1-3-12(9-13,11(14)15-2)10-7-5-4-6-8-10/h4-8H,3,9,13H2,1-2H3 |

InChI Key |

LBFXXUAFPNZGHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)(C1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-2-phenylbutanoate typically involves the esterification of 2-(aminomethyl)-2-phenylbutanoic acid with methanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid. The reaction can be carried out at room temperature or slightly elevated temperatures to improve the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-2-phenylbutanoate can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Methyl 2-(aminomethyl)-2-phenylbutanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-2-phenylbutanoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(aminomethyl)-2-phenylbutanoate with structurally or functionally related compounds, highlighting key differences in molecular properties, reactivity, and applications.

Structural Analogues

2.1.1 Methyl 2-(Methylamino)-2-phenylbutanoate (CAS 39068-92-3)

- Molecular Formula: C₁₂H₁₇NO₂

- Molecular Weight : 207.27 g/mol

- Key Differences: Substitution of the aminomethyl (-CH₂NH₂) group with a methylamino (-NHCH₃) group. Increased molecular weight due to the additional methyl group on the nitrogen.

- Applications : Likely used in similar pharmaceutical contexts but with altered pharmacokinetics due to the methylated amine .

2.1.2 Ethyl 2-(aminomethyl)-2-phenylbutanoate Hydrochloride (CID 13460665)

- Molecular Formula: C₁₃H₂₀ClNO₂

- Molecular Weight : 257.76 g/mol

- Key Differences :

- Replacement of the methyl ester (-COOCH₃) with an ethyl ester (-COOCH₂CH₃) , increasing hydrophobicity.

- Presence of a hydrochloride salt , enhancing aqueous solubility and stability.

- Applications : The ethyl ester and salt form may improve bioavailability in drug formulations .

Functional Analogues

2.2.1 2-Amino-2-methylbutanoic Acid (CAS 595-39-1)

- Molecular Formula: C₅H₁₁NO₂

- Molecular Weight : 117.15 g/mol

- Key Differences: Lacks the phenyl group and ester moiety, making it a simpler α-amino acid derivative. The carboxylic acid (-COOH) group replaces the ester, increasing polarity.

- Applications : Primarily used in biochemical research or as a building block for peptides, contrasting with the pharmaceutical focus of the target compound .

2.2.2 Methyl 2-Benzoylamino-3-oxobutanoate

- Molecular Formula: C₁₂H₁₃NO₄ (estimated from )

- Key Differences: Contains a benzoylamino (-NHCOC₆H₅) and ketone (-CO) group instead of the aminomethyl substituent. The ketone enables participation in condensation reactions (e.g., with aromatic amines), unlike the ester-amine system of the target compound.

- Applications : Used in synthetic organic chemistry for heterocycle formation, highlighting divergent reactivity .

Data Tables

Table 1: Molecular and Physicochemical Comparison

Table 2: Reactivity and Stability

Biological Activity

Methyl 2-(aminomethyl)-2-phenylbutanoate, also known as a derivative of phenylalanine, has garnered attention in various biological studies due to its potential therapeutic properties. This article synthesizes the available research findings and case studies related to the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological contexts, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes an aminomethyl group attached to a phenylbutanoate backbone. This configuration allows for specific interactions with biological targets, particularly enzymes and receptors. The compound's solubility and reactivity are influenced by its phenyl group, which enhances its potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and hydrophobic interactions within the active sites. This mechanism is crucial in modulating metabolic pathways and signaling processes within cells .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may enhance the production of antimicrobial peptides, thereby improving host defense mechanisms against infections .

- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound has shown promise in preventing neuronal death and improving mitochondrial function, suggesting a role in mitigating conditions like Parkinson's disease .

Efficacy in Biological Models

Several studies have evaluated the efficacy of this compound in different biological models:

- In Vivo Studies : In rabbit models of shigellosis, administration of related compounds resulted in significant reductions in bacterial load, demonstrating potential therapeutic applications against bacterial infections .

- Neurodegenerative Disease Models : In models simulating Parkinson's disease, compounds structurally related to this compound have been shown to protect against synaptic damage and improve overall brain function .

- Tuberculosis Models : Inhibition studies involving Mycobacterium tuberculosis have indicated that similar compounds can enhance the effectiveness of first-line antibiotics by targeting specific virulence factors within the bacteria .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound exhibits distinct biological activities compared to its analogs. The following table summarizes key characteristics:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Enzyme inhibition, antimicrobial effects | Antimicrobial, neuroprotective |

| [(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate | Enzyme interaction | Antimicrobial |

| MptpB inhibitors (related structures) | Inhibition of virulence factors | Effective against MDR-TB |

Case Study 1: Antimicrobial Efficacy

A study involving the oral administration of a related compound demonstrated a substantial reduction in bacterial load in infected rabbits. Doses of 0.5 mg twice daily led to complete clinical recovery in treated animals compared to untreated controls .

Case Study 2: Neuroprotective Effects

In a neurodegenerative model, this compound was effective in preventing neuronal death associated with oxidative stress, showcasing its potential for treating conditions like Parkinson's disease through mitochondrial protection .

Q & A

Q. What methodologies are recommended for synthesizing Methyl 2-(aminomethyl)-2-phenylbutanoate with high yield and purity?

- Methodological Answer : Synthesis often involves coupling a phenylbutanoate ester precursor with an aminomethyl group via reductive amination or nucleophilic substitution. For example:

- Step 1 : Start with methyl 2-phenylbutanoate and introduce the aminomethyl group using a formaldehyde-ammonia system under controlled pH (6–7) and temperature (40–60°C) to minimize side reactions .

- Step 2 : Purify via column chromatography (e.g., silica gel, eluent: hexane/acetone 5:1) to isolate the product, achieving >95% purity. Validate using HPLC and H NMR to confirm the absence of unreacted precursors or byproducts .

- Key Parameters : Reaction time (12–24 hrs), solvent (dichloromethane or THF), and catalyst (e.g., NaBHCN for reductive amination) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Use a combination of:

- H NMR : Identify characteristic peaks: δ 1.2–1.5 ppm (methyl groups), δ 3.6–3.8 ppm (ester methoxy), δ 4.2–4.5 ppm (aminomethyl CH), and aromatic protons (δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated [M+H] = 222.2) and fragmentation patterns (e.g., loss of methoxy group at m/z 179) .

- IR Spectroscopy : Detect ester C=O stretch (~1740 cm) and N–H bend (~1600 cm) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stereochemical outcomes during synthesis?

- Methodological Answer : Stereochemical inconsistencies (e.g., racemization vs. enantioselectivity) can arise during aminomethyl group introduction. Strategies include:

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak® AD-H) to separate enantiomers and quantify optical purity .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during reductive amination to favor specific enantiomers .

- Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to suppress racemization while promoting selective bond formation .

Q. How does steric hindrance from the aminomethyl group impact reactivity in downstream functionalization?

- Methodological Answer : The bulky aminomethyl group adjacent to the ester moiety can hinder nucleophilic attacks. To mitigate this:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce steric clashes .

- Protection/Deprotection : Temporarily protect the amine group (e.g., with Boc anhydride) during reactions requiring ester cleavage or substitution .

- Computational Modeling : Perform DFT calculations to predict steric effects on reaction pathways and guide experimental design .

Q. What stability challenges arise when storing this compound, and how can they be addressed?

- Methodological Answer : The compound may degrade via hydrolysis (ester group) or oxidation (amine group). Stabilization methods include:

- Storage Conditions : Store at –20°C under inert gas (N) in amber vials to prevent moisture/light exposure .

- Additives : Include free radical scavengers (e.g., BHT) or desiccants (silica gel) in storage containers .

- Stability Assays : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) and quantify impurities using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.